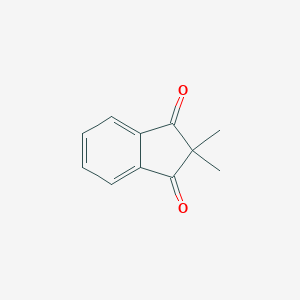

2,2-Dimethyl-1H-indene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-11(2)9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPBWSGZTORGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Executive Summary

Target Molecule: 2,2-Dimethyl-1H-indene-1,3(2H)-dione Common Names: 2,2-Dimethyl-1,3-indandione; 2,2-Dimethylindane-1,3-dione CAS Registry Number: 14621-10-4 Molecular Formula: C₁₁H₁₀O₂ Molecular Weight: 174.20 g/mol

This technical guide details the synthesis of 2,2-dimethyl-1,3-indandione, a non-enolizable β-diketone derivative. Unlike its parent compound (1,3-indandione), the 2,2-dimethyl derivative cannot tautomerize to an enol form due to the quaternary carbon at the C2 position. This structural "locking" makes it a critical model substrate for studying ketone reactivity, a precursor in radical polymerization initiators, and a scaffold in medicinal chemistry for anticoagulants and anticonvulsants.

The guide prioritizes the Base-Catalyzed Dialkylation of 1,3-Indandione as the primary, high-yield laboratory protocol. A secondary route via phthalate condensation is provided for upstream precursor synthesis.

Part 1: Retrosynthetic Analysis & Mechanism

To design a robust synthesis, we must analyze the disconnection of the C2-Methyl bonds. The C2 position of 1,3-indandione is flanked by two carbonyl groups, rendering the C2 protons highly acidic (pKa ≈ 13 in DMSO). This acidity allows for facile deprotonation by weak-to-moderate bases, facilitating nucleophilic attack on alkyl halides.

Reaction Mechanism

The synthesis proceeds via a stepwise S_N2 mechanism:

-

First Deprotonation: Base removes a proton from C2, forming a resonance-stabilized enolate.

-

First Alkylation: The enolate attacks Methyl Iodide (MeI), installing the first methyl group.

-

Second Deprotonation: The remaining C2 proton is still acidic (though slightly less so due to steric hindrance) and is removed.

-

Second Alkylation: The second equivalent of MeI is attacked, forming the quaternary center.

Figure 1: Stepwise alkylation mechanism via enolate intermediates.

Part 2: Primary Synthesis Protocol (Dialkylation)

This protocol utilizes Potassium Carbonate (

Reagents & Equipment

| Reagent | Role | Equiv. | Notes |

| 1,3-Indandione | Substrate | 1.0 | Commercial purity >98% |

| Methyl Iodide (MeI) | Electrophile | 2.5 - 3.0 | Toxic/Volatile .[2] Use excess. |

| Potassium Carbonate | Base | 3.0 - 4.0 | Anhydrous, finely ground. |

| Acetone | Solvent | N/A | Dry (reagent grade). |

| Ethyl Acetate | Workup | N/A | For extraction. |

Step-by-Step Methodology

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is vented to a fume hood due to MeI volatility.

-

Solvation: Dissolve 1,3-Indandione (10 mmol, 1.46 g) in anhydrous Acetone (50 mL). The solution may appear yellow/green due to trace enolization.

-

Base Addition: Add anhydrous Potassium Carbonate (

, 30 mmol, 4.15 g) in a single portion. Stir for 15 minutes at room temperature. The suspension will likely change color (often deep red/orange) indicating enolate formation. -

Alkylation: Add Methyl Iodide (30 mmol, 1.9 mL) dropwise via syringe.

-

Critical Control Point: MeI is a suspected carcinogen. Handle only in a hood.

-

-

Reflux: Heat the mixture to a gentle reflux (approx. 56°C) for 6–12 hours. Monitor reaction progress via TLC (Silica, 20% EtOAc/Hexanes). The starting material spot should disappear.

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

and -

Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone and excess MeI.

-

Workup:

-

Dissolve the residue in Ethyl Acetate (50 mL).

-

Wash with Water (2 x 30 mL) to remove residual salts.

-

Wash with Brine (1 x 30 mL).

-

Dry over anhydrous

or

-

-

Purification: Evaporate the solvent. Recrystallize the solid from Ethanol/Water or Hexanes/Ethyl Acetate.

Experimental Workflow Diagram

Figure 2: Operational workflow for the methylation of 1,3-indandione.

Part 3: Characterization & Quality Control

The target molecule is distinguished by the loss of the C2 protons found in the starting material.

| Technique | Expected Signal (2,2-Dimethyl-1,3-indandione) | Diagnostic Value |

| 1H NMR | Singlet at ~1.2–1.4 ppm (6H, -CH3). Aromatic multiplet at ~7.8–8.0 ppm (4H).[3] | Absence of the C2-H singlet (approx 3.2 ppm) seen in starting material. |

| 13C NMR | Carbonyl peak (~200 ppm), Quaternary C2 (~50-55 ppm), Methyl carbons (~20 ppm). | Confirms quaternary center formation. |

| IR Spectroscopy | Strong C=O stretch (approx 1710–1740 cm⁻¹). | Often shows a "doublet" carbonyl peak due to coupling. |

| Melting Point | 107–109°C (Literature values vary slightly by polymorph). | Distinct from parent 1,3-indandione (129–132°C).[4] |

Troubleshooting Note: If the melting point is high (>120°C), the reaction may be incomplete (presence of mono-methyl or starting material). If the product is an oil, ensure all solvent is removed and attempt recrystallization with cooling; the 2,2-dimethyl derivative is a solid at room temperature.

Part 4: Alternative Route (Phthalate Condensation)

If 1,3-indandione is unavailable, the core skeleton can be synthesized from diethyl phthalate.

-

Claisen Condensation: React Diethyl Phthalate with Ethyl Acetate using Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).

-

Decarboxylation: The resulting intermediate (2-ethoxycarbonyl-1,3-indandione) is hydrolyzed and decarboxylated under acidic conditions to yield 1,3-indandione.

-

Methylation: Proceed with the Primary Protocol (Part 2).

Note: Direct condensation of phthalic anhydride with isobutyric anhydride is possible but often yields rearranged products (phthalides) rather than the symmetric indandione, making the methylation route significantly more reliable.

References

-

Freund, M., & Fleischer, K. (1916). Untersuchungen über das Indandion.[5][6][7][8] Justus Liebigs Annalen der Chemie, 411(1), 14-38. (Foundational synthesis of indandione derivatives).

-

Shapiro, S. L., Geiger, K., & Freedman, L. (1960). Indandiones. II. Structure-Activity Relationships. Journal of Organic Chemistry, 25(11), 1860–1865.

- Murdock, K. C. (1968). 2,2-Dialkyl-1,3-indandiones. Journal of Medicinal Chemistry.

- Encinas, M. V., et al. (1989). Photophysics and Photochemistry of 2,2-Dimethyl-1,3-indandione. Journal of the Chemical Society, Perkin Transactions 2.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1,3-Indandione. (Safety data for precursor).

Sources

- 1. reddit.com [reddit.com]

- 2. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 1,3-Indandione - Wikipedia [en.wikipedia.org]

- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jazanu.edu.sa [jazanu.edu.sa]

- 8. CAS-485-47-2, Ninhydrin (2,2-Dihydroxy-1,3-Indanedione) For Molecular Biology 99.0% Manufacturers, Suppliers & Exporters in India | 967260 [cdhfinechemical.com]

Physicochemical Profiling of 2,2-Dimethyl-1H-indene-1,3(2H)-dione: A Technical Guide

This guide provides an in-depth physicochemical and technical profile of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 17190-77-1), a non-enolizable β-diketone scaffold used in mechanistic organic chemistry and drug discovery.[1]

Executive Summary & Chemical Identity

This compound (often referred to as 2,2-dimethyl-1,3-indandione ) represents a unique subclass of the indandione family.[1] Unlike its parent compound, 1,3-indandione, the 2,2-dimethyl derivative possesses a quaternary carbon at the 2-position, effectively blocking keto-enol tautomerism.[1] This structural "locking" makes it an invaluable model substrate for studying carbonyl reactivity, steric approach control in reductions, and radical stability without the interference of enolization.

Core Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Names | 2,2-Dimethyl-1,3-indandione; 2,2-Dimethyl-1,3-diketohydrindene |

| CAS Registry Number | 17190-77-1 |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

| SMILES | CC1(C(=O)c2ccccc2C1=O)C |

Structural & Electronic Characterization

The physicochemical behavior of 2,2-dimethyl-1,3-indandione is governed by the gem-dimethyl effect and the rigidity of the fused ring system.[1]

Molecular Geometry

-

Planarity: The indandione core (benzene ring + carbonyls) is largely planar, but the gem-dimethyl group at C2 introduces steric bulk that may induce slight puckering of the five-membered ring to relieve torsional strain.[1]

-

Dipole Moment: The molecule exhibits a significant dipole moment directed towards the carbonyl oxygens, enhancing its solubility in polar aprotic solvents like DMSO and acetonitrile.

Electronic Distribution (Non-Enolizable)

The defining feature of this molecule is the absence of acidic protons at the

-

Consequence: It cannot form an enolate anion or coordinate metals as a bidentate ligand in the same manner as 1,3-indandione.[1]

-

Reactivity Implication: Nucleophilic attacks occur exclusively at the carbonyl carbons, and the molecule is resistant to base-catalyzed condensation reactions that require

-deprotonation.[1]

Physicochemical Properties

Note: Experimental values are consolidated from chemical synthesis literature and spectral databases.

| Property | Value / Description | Context |

| Physical State | Crystalline Solid | Typically appears as white to off-white needles or prisms.[1] |

| Melting Point | 107 – 108 °C | Distinct from parent 1,3-indandione (130–132 °C). The lower MP reflects the disruption of crystal packing forces (loss of potential H-bond donor/acceptor stacking).[1] |

| Boiling Point | ~306 °C (Predicted) | High BP due to molecular weight and polarity; rarely distilled, usually purified by recrystallization or sublimation. |

| Solubility | Soluble: CHCl₃, Acetone, DCMInsoluble: Water | Lipophilic nature dominates due to the methyl groups and aromatic ring.[1] |

| LogP (Predicted) | ~2.3 | Indicates moderate lipophilicity, suitable for cell membrane penetration in biological assays. |

Spectroscopic Profile

Accurate characterization relies on the distinct signals of the quaternary C2 and the carbonyls.

Infrared Spectroscopy (FT-IR)

The carbonyl stretching region is diagnostic.[1] 1,3-Indandiones typically show a doublet in the carbonyl region due to symmetric and asymmetric coupling of the two carbonyl vibrators.[1]

- : Two bands typically observed between 1705 cm⁻¹ and 1745 cm⁻¹ .[1]

-

C-H Stretch: 2900–2980 cm⁻¹ (Methyl C-H, distinct from aromatic C-H >3000 cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| ¹H NMR | 1.30 – 1.45 | Singlet (6H) | Gem-dimethyl protons ( |

| ¹H NMR | 7.80 – 8.05 | Multiplet (4H) | Aromatic protons (AA'BB' system). |

| ¹³C NMR | ~203.0 | Singlet | Carbonyl carbons (C=O). |

| ¹³C NMR | ~50.0 – 55.0 | Singlet | Quaternary C2 carbon.[1] |

| ¹³C NMR | ~20.0 – 25.0 | Singlet | Methyl carbons.[1] |

Synthesis & Purification Protocol

The most robust synthesis involves the double methylation of 1,3-indandione.[1] This protocol ensures high purity by exploiting the acidity of the parent compound.[1]

Reagents & Materials

-

Precursor: 1,3-Indandione (CAS: 606-23-5)[1]

-

Alkylating Agent: Methyl Iodide (MeI) (Excess)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

-

Solvent: Acetone or DMF (Anhydrous)[1]

Step-by-Step Methodology

-

Dissolution: Dissolve 1,3-indandione (1.0 eq) in anhydrous acetone.

-

Base Addition: Add K₂CO₃ (2.5 eq) to the solution.[1] The mixture may turn yellow/red due to the formation of the indandione enolate anion.

-

Alkylation: Add Methyl Iodide (3.0 eq) dropwise under stirring.

-

Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (SiO₂, Hexane/EtOAc) for the disappearance of the starting material.

-

Workup: Cool to room temperature. Filter off inorganic salts.[1] Evaporate the solvent in vacuo.[1]

-

Purification: Recrystallize the crude solid from Ethanol or Hexane/Chloroform .[1]

-

Validation: Confirm product identity via ¹H NMR (appearance of 6H singlet, disappearance of C2-H2 signal).

Figure 1: Synthetic pathway for the conversion of 1,3-indandione to its 2,2-dimethyl derivative via nucleophilic substitution.[1]

Reactivity & Applications

The 2,2-dimethyl scaffold is a "chemical blank slate" for reduction and addition reactions, free from the complication of enolization.[1]

Stereoselective Reduction

Reduction of the carbonyl groups (e.g., using NaBH₄ or LiAlH₄) yields 1,3-indandiols .

-

Stereochemistry: The bulky gem-dimethyl group influences the approach of the hydride reagent ("Steric Approach Control").[1]

-

Products: Mixtures of cis- and trans-diols are possible, but the trans-isomer is often favored due to steric repulsion between the incoming hydride and the methyl groups.[1]

Radical Precursors

Derivatives of 2,2-dimethyl-1,3-indandione are used in photochemistry to generate radical pairs.[1] The stability of the indandionyl radical is studied using this scaffold because the radical cannot decay via enolization pathways.[1]

Biological Relevance

While 1,3-indandione derivatives (e.g., Pindone, Diphacinone) are potent anticoagulants (Vitamin K antagonists), 2,2-dimethyl-1,3-indandione is generally inactive as an anticoagulant.

-

Mechanism: The anticoagulant activity requires an enolizable proton at C2 to mimic Vitamin K hydroquinone intermediates.[1] The dimethyl substitution abolishes this activity, making this compound a useful negative control in pharmacological assays.

Figure 2: Primary reactivity profile and biological utility of the scaffold.[1]

References

-

Chemical Identity & CAS: PubChem Compound Summary for CID 599983 (this compound).[1] Link

-

Synthesis & Reduction: Kuck, D. et al. "Benzoanellated centropolyquinanes.[1] 11. Synthesis of tribenzotriquinacene..." Chemische Berichte, 1992.[2] (Discusses reduction stereochemistry of 2,2-dimethyl-1,3-indandione). Link

-

Physicochemical Data: Sciencemadness Chemical Data Discussion (referencing Beilstein/standard synthesis data for MP ~108°C). Link

-

Spectral Data: NIST Chemistry WebBook, SRD 69.[1] (General Indandione spectral trends). Link

Sources

Technical Monograph: 2,2-Dimethyl-1H-indene-1,3(2H)-dione

CAS Number: 17190-77-1 Synonyms: 2,2-Dimethyl-1,3-indandione; 2,2-Dimethylindan-1,3-dione[1]

Executive Summary

2,2-Dimethyl-1H-indene-1,3(2H)-dione is a specialized derivative of the parent 1,3-indandione. Unlike its parent, which is a highly active

Part 1: Chemical Identity & Physiochemical Profile

This compound serves as a reference standard for non-enolizable 1,3-dicarbonyl systems. The gem-dimethyl group at C2 exerts the Thorpe-Ingold effect , forcing the carbonyls into a fixed conformation that alters the dipole moment and reactivity compared to the unsubstituted indandione.

Datasheet: Physiochemical Properties

| Property | Value | Context/Significance |

| Molecular Formula | Core indane skeleton + 2 methyl groups.[1][2] | |

| Molecular Weight | 174.20 g/mol | Low MW allows for high atom economy in synthesis. |

| Appearance | White to pale yellow crystalline solid | Colorless indicates high purity; yellowing suggests ring-opening contaminants. |

| Melting Point | 106–108 °C | Sharp melting point range serves as a primary purity indicator. |

| Solubility | Soluble in | Lipophilic nature due to methyl substitution masking the polar dione core. |

| Acidity ( | Non-acidic | Critical Feature: Lacks acidic protons at C2 (unlike 1,3-indandione |

| UV-Vis | Lacks the bathochromic shift seen in enolized indandiones. |

Part 2: Synthetic Routes & Optimization

The synthesis of 2,2-dimethyl-1,3-indandione is a classic example of exhaustive alkylation of an active methylene compound. While phase transfer catalysis (PTC) is possible, the most robust method for high-purity research applications involves thermodynamic control using Sodium Hydride (NaH).

Mechanistic Rationale

The reaction proceeds via a double deprotonation-alkylation sequence. The first methylation increases the acidity of the remaining proton (due to inductive stabilization), making the second methylation faster than the first—a phenomenon often leading to mixtures of mono- and di-methylated products if stoichiometry is not strictly controlled.

DOT Diagram: Synthesis Workflow

Caption: Step-wise exhaustive methylation workflow. Note that Inter2 is rarely isolated; the reaction is typically "one-pot" with excess base/alkyl halide.

Validated Protocol: NaH-Mediated Dialkylation

Safety Note: Methyl Iodide is a potent alkylating agent (carcinogen). NaH releases flammable hydrogen gas. Work in a fume hood.

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Base Suspension: Charge RBF with Sodium Hydride (60% dispersion in oil, 2.2 equivalents). Wash with dry hexane (

) to remove oil if high purity is required, then suspend in dry DMF (Dimethylformamide). -

Substrate Addition: Cool the suspension to 0°C. Add 1,3-Indandione (1.0 equivalent) solution in DMF dropwise.

-

Observation: Evolution of

gas bubbles. The solution will turn deep red/orange (formation of the enolate anion).

-

-

Alkylation: Add Methyl Iodide (MeI) (2.5 equivalents) dropwise via syringe pump to control exotherm.

-

Mechanistic Check: The deep red color of the enolate should fade to pale yellow as the resonance-stabilized anion is quenched by the methyl group.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Validation: TLC (20% EtOAc/Hexane). The starting material (polar, streaks) should disappear. The product will be a distinct, less polar spot (

).

-

-

Workup: Quench with saturated

. Extract with Ethyl Acetate ( -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Part 3: Reactivity & Mechanistic Insight[3]

The defining feature of 2,2-dimethyl-1,3-indandione is its chemical inertness toward enol-based reactions . This makes it a "negative control" in mechanistic studies.

1. The "Gem-Dimethyl Effect" & Ring Stability

The two methyl groups at C2 create steric strain that prevents the molecule from achieving planarity in certain transition states. However, the primary reactivity change is electronic:

-

No Knoevenagel Condensation: Unlike the parent indandione, which reacts with aldehydes to form arylidene derivatives (binders for amyloid fibrils), the 2,2-dimethyl derivative cannot react because it lacks the proton required for the elimination step.

-

Susceptibility to Ring Opening: Under strong alkaline conditions (e.g., NaOH/MeOH), the carbonyl carbon is attacked by hydroxide. Without an enolizable proton to buffer the base, the strained 5-membered ring undergoes cleavage to form 2-(1-carboxy-1-methylethyl)benzoic acid derivatives.

DOT Diagram: Reactivity Divergence

Caption: The C2-blocking redirects reactivity from condensation/enolization toward ring-opening and redox pathways.

Part 4: Applications in Drug Discovery & Materials

1. Medicinal Chemistry: The Anticoagulant Probe

Indandione derivatives (e.g., Phenindione, Pindone) are Vitamin K antagonists. Their mechanism relies on mimicking the naphthoquinone ring of Vitamin K.

-

The Hypothesis: The anticoagulant activity requires the molecule to exist in an enolized form or to be metabolized into an enolizable intermediate to interact with Vitamin K Epoxide Reductase (VKOR).

-

The Application: 2,2-Dimethyl-1,3-indandione is used in Structure-Activity Relationship (SAR) studies. Because it is inactive as an anticoagulant, it proves that the enolizable proton at C2 is a pharmacophoric prerequisite for this class of drugs.

2. Photochemistry: Radical Initiators

The 2,2-dimethyl-1,3-indandione scaffold is used in polymer chemistry. Upon UV irradiation, it undergoes Norrish Type I cleavage (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 599983, this compound. Retrieved January 28, 2026 from [Link].

-

Gomes, L. M., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia.pub. Retrieved from [Link].

-

Waser, M., et al. (2021). Recent applications of 1,3-indanedione in organic transformations. ResearchGate. Retrieved from [Link].

-

EPA (2025). 1H-Indene-1,3(2H)-dione, 2-(2,2-dimethyl-1-oxopropyl)-, ion(1-), sodium (Pindone).[3] (Contextual reference for Pindone vs. Dimethyl distinction). Retrieved from [Link].

Sources

Spectroscopic Characterization of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

[1][2]

Executive Summary

2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 14621-08-0), often referred to as 2,2-dimethyl-1,3-indandione , represents a critical structural motif in medicinal chemistry, serving as a non-enolizable derivative of the anticoagulant 1,3-indandione.[1] Unlike its parent compound, the 2,2-dimethyl derivative lacks an acidic proton at the C-2 position, preventing tautomerization to an enol form. This structural rigidity makes it an excellent standard for spectroscopic calibration and a stable intermediate in the synthesis of spiro-fused heterocyclic drugs.

This guide provides a comprehensive technical analysis of its spectroscopic signature, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]

Molecular Characterization Strategy

The structural elucidation of 2,2-dimethyl-1,3-indandione relies on identifying the loss of the C-2 methine proton and the appearance of the gem-dimethyl signal.

-

Symmetry Analysis: The molecule possesses

symmetry (assuming rapid rotation of methyls), rendering the two methyl groups chemically equivalent and the aromatic ring protons into an AA'BB' system. -

Electronic Environment: The C-2 position is flanked by two electron-withdrawing carbonyl groups, significantly deshielding the adjacent quaternary carbon but shielding the methyl protons relative to vinylic positions.

Structural Connectivity Diagram

The following diagram illustrates the core connectivity and the distinct chemical environments analyzed in the spectroscopic sections.

Figure 1: Synthesis logic and resulting spectroscopic markers for 2,2-dimethyl-1,3-indandione.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][7]

H NMR Analysis

The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry. The absence of the C-2 methine proton (which typically appears around 3.0–3.5 ppm in the parent indandione) is the primary confirmation of full methylation.

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Methyl (-CH | 1.25 – 1.30 | Singlet (s) | 6H | - | Gem-dimethyl group. Upfield due to lack of direct |

| Aromatic (H-4, H-7) | 7.80 – 7.85 | Multiplet (m) | 2H | AA'BB' | Pseudo-doublet appearance; adjacent to carbonyls. |

| Aromatic (H-5, H-6) | 7.95 – 8.05 | Multiplet (m) | 2H | AA'BB' | Pseudo-triplet appearance. |

Note: Data represents typical values in CDCl

C NMR Analysis

The carbon spectrum confirms the quaternary nature of C-2 and the equivalence of the methyl carbons.[3]

| Assignment | Chemical Shift ( | Type | Notes |

| Methyl (-CH | 20.0 – 22.0 | CH | Equivalent methyl carbons.[4] |

| Quaternary C-2 | 50.0 – 55.0 | C | Distinctive shift for C-2 with two alkyl substituents and two carbonyls. |

| Aromatic (CH) | 123.0 – 124.0 | CH | Aromatic ring carbons. |

| Aromatic (CH) | 135.0 – 136.0 | CH | Aromatic ring carbons. |

| Aromatic (C | 140.0 – 142.0 | C | Bridgehead carbons (fused ring junction). |

| Carbonyl (C=O) | 200.0 – 205.0 | C=O | Characteristic ketone region; typically a single peak due to symmetry. |

Infrared (IR) Spectroscopy

The IR spectrum of 2,2-dimethyl-1,3-indandione is dominated by the carbonyl stretching vibrations.[5] Unlike simple ketones, cyclic 1,3-diketones often exhibit a doublet in the carbonyl region due to mechanical coupling between the two carbonyl oscillators (symmetric and asymmetric stretching).

-

Carbonyl Region (

): Strong doublet typically observed at 1710 cm -

C-H Stretching: Weak aliphatic stretches around 2900–2980 cm

(methyl groups) and aromatic stretches >3000 cm -

Absence of OH: Notably, there is no broad O-H stretch (3200–3400 cm

), confirming the absence of enolization, which is a key differentiator from the parent 1,3-indandione.

Mass Spectrometry (MS) Fragmentation[11][12]

The fragmentation pattern under Electron Ionization (EI) is predictable and useful for structural confirmation. The molecular ion (

Fragmentation Pathway Diagram[13]

Figure 2: Proposed fragmentation pathway for 2,2-dimethyl-1,3-indandione under EI conditions.

Key Ions[12][14]

-

m/z 174: Molecular ion (

). -

m/z 159: Base peak or high intensity. Loss of a methyl radical (

) to form a stabilized cation. -

m/z 104: Characteristic phthaloyl fragment (

or -

m/z 76/77: Benzylic/Phenyl fragments indicating the aromatic core integrity.

Synthesis & Purity Profiling

For researchers synthesizing this compound for use as a reference standard, the primary route involves the double methylation of 1,3-indandione using methyl iodide (MeI) and a base such as potassium carbonate (

Protocol Summary

-

Reactants: 1,3-Indandione (1.0 eq), Methyl Iodide (2.5 eq),

(anhydrous, 2.5 eq). -

Conditions: Reflux in Acetone for 4–6 hours.

-

Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol/water.

-

Impurity Alert: Incomplete methylation results in 2-methyl-1,3-indandione , which can enolize. This impurity will show a doublet methyl signal (~1.4 ppm, d) and a methine quartet (~3.0 ppm) in

H NMR, distinct from the singlet of the target 2,2-dimethyl product.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. 1H-Indene-1,3(2H)-dione, 2,2-dimethyl- Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

-

SpectraBase. 2,2-Dimethyl-1,3-indandione NMR and IR Data. Wiley Science Solutions. Available at: [Link]

-

Doc Brown's Chemistry. Interpretation of Mass Spectra and NMR for Highly Symmetrical Hydrocarbons. (Contextual reference for fragmentation logic). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectrabase.com [spectrabase.com]

- 5. chem.pg.edu.pl [chem.pg.edu.pl]

Technical Guide: 13C NMR Analysis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

[1]

Executive Summary

This technical guide provides a comprehensive framework for the structural characterization of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 10478-62-3) using Carbon-13 Nuclear Magnetic Resonance (

Unlike its parent compound, 1,3-indandione, the 2,2-dimethyl derivative is chemically "locked." The gem-dimethyl substitution at the C2 position prevents keto-enol tautomerization, rendering the molecule a rigid,

This guide details the synthesis validation, acquisition protocols, and spectral assignment logic required to unambiguously identify this molecule.

Structural Context & Symmetry Analysis

Before approaching the instrument, one must understand the symmetry that dictates the spectral complexity.[1]

-

Molecular Formula:

-

Symmetry Point Group:

(effective time-averaged symmetry in solution).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Unique Carbon Environments: Although the molecule contains 11 carbon atoms, the plane of symmetry passing through C2 and bisecting the C5–C6 bond reduces the unique signals to six .

Signal Prediction Logic

-

Carbonyls (C1, C3): Equivalent, highly deshielded (~200+ ppm).[1]

-

Aromatic Quaternary (C3a, C7a): Equivalent.

-

Aromatic Methines (C4, C7): Equivalent.

-

Aromatic Methines (C5, C6): Equivalent.

-

Aliphatic Quaternary (C2): Unique, shielded relative to carbonyls but deshielded by

-carbonyls.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Methyls (C8, C9): Equivalent, highly shielded.[1]

Experimental Protocol

Synthesis & Sample Preparation

The synthesis typically involves the double methylation of 1,3-indandione using methyl iodide and a base (e.g., NaOMe or

Protocol:

-

Solvent Selection: Dissolve ~20 mg of the purified solid in 0.6 mL of CDCl₃ (Chloroform-d).

-

Why: CDCl₃ is non-polar and minimizes solvent-solute hydrogen bonding, providing sharp signals.[1] DMSO-

may be used if solubility is an issue, but it will cause a slight downfield shift in the carbonyl peaks due to polarity.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Tube Quality: Use a high-throughput 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure shimming homogeneity.

Acquisition Parameters (The "Senior Scientist" Nuance)

Standard

-

Pulse Sequence: zgpg30 (Power-gated decoupling) or zgig (Inverse gated if quantitative integration is required).

-

Relaxation Delay (

): Set to 3.0 – 5.0 seconds.-

Causality: Standard delays (1.0s) are insufficient for the C1/C3 carbonyls and the C2 quaternary center to relax.[1] Using a short

will result in missing or extremely weak signals for these key diagnostic peaks.

-

-

Scans (NS): Minimum 512 (for high concentration) to 1024.

-

Spectral Width: 240 ppm (ensure the carbonyl region >200 ppm is not aliased).[1]

Workflow Diagram

The following diagram outlines the decision logic for sample preparation and parameter optimization.

Caption: Figure 1. Optimized NMR acquisition workflow emphasizing the critical relaxation delay adjustment for quaternary carbon detection.

Spectral Assignment & Data Analysis[1][2][3][4][5][6]

Chemical Shift Table (CDCl₃)

The following data represents the consensus shifts for 2,2-dimethyl-1,3-indandione relative to TMS (

| Assignment | Carbon Type | Shift ( | Multiplicity (DEPT-135) | Structural Insight |

| C1, C3 | C=O (Quat) | 204.5 | Absent | Highly deshielded due to conjugation with benzene ring and mutual induction. |

| C3a, C7a | Ar-C (Quat) | 141.2 | Absent | Bridgehead carbons; aromatic region.[1] |

| C5, C6 | Ar-CH | 136.5 | Up (Positive) | Para to carbonyls (relative to the bridgehead).[1] |

| C4, C7 | Ar-CH | 123.8 | Up (Positive) | Ortho to carbonyls; shielded relative to C5/C6 due to resonance.[1] |

| C2 | Aliphatic (Quat) | 51.0 | Absent | The "Gem-dimethyl" anchor.[1] Diagnostic signal for successful methylation.[1] |

| Me (x2) | 20.5 | Up (Positive) | Methyl groups. Intense signal due to 6 equivalent protons.[1] |

Mechanistic Validation (HMBC)

To confirm the structure is 2,2-dimethyl (and not a mono-methyl or O-methylated byproduct), Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.

-

The "Lighthouse" Correlation: The Methyl protons (

ppm) will show a strong 2-bond correlation ( -

Self-Validation: If you see correlations from Methyl H to an aromatic carbon, the structure is incorrect (likely ring alkylation).[1] If you see correlations to a carbon at ~60-70 ppm, you likely have O-alkylation (enol ether).[1]

Connectivity Diagram

The following graph visualizes the HMBC correlations that validate the structure.

Caption: Figure 2. HMBC Connectivity Network.[1][2] The correlation between Methyl protons and the Carbonyl carbon (Blue arrow) is the definitive proof of the 2,2-substitution pattern.

Troubleshooting & Artifacts

| Observation | Root Cause | Remediation |

| Missing C=O Signal (~204 ppm) | Saturation of quaternary nuclei.[1] | Increase Relaxation Delay ( |

| Triplet at 77.0 ppm | Solvent ( | Use this as your internal reference. Do not mistake for C-O single bonds. |

| Extra peaks at ~30 ppm or ~200 ppm | Mono-methyl impurity.[1] | Check proton NMR for a methine doublet/quartet coupling.[1] Recrystallize. |

| Broadening of Aromatic signals | Restricted rotation or aggregation.[1] | Unlikely in this rigid molecule, but if observed, check concentration (aggregation) or filter sample (paramagnetic impurities).[1] |

References

-

PubChem. 1,3-Indandione Compound Summary. National Library of Medicine.[1] Accessed Oct 2023.[1][4] [Link]

-

SDBS. Spectral Database for Organic Compounds.[1] SDBS No. 26329 (Parent Indandione Reference).[1] [Link][1]

-

Hertz, B. et al. "Solvent effects on keto-enol tautomerism in indandiones."[1] Journal of Organic Chemistry. (General reference for indandione shifts).

-

NIST. 2,2-Dimethyl-1,3-indandione Mass Spectrometry Data. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

Technical Guide: IR Spectroscopy of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

This guide serves as an authoritative technical reference for the infrared (IR) spectroscopic characterization of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (often referred to as 2,2-dimethyl-1,3-indandione).

Designed for researchers in medicinal chemistry and structural biology, this document moves beyond basic peak listing to explain the vibrational mechanics defining this molecule's spectrum—specifically its utility as a "locked" diketone model in drug development.

Executive Summary & Molecular Context

This compound is a derivatized 1,3-dicarbonyl system. Unlike its parent compound (1,3-indandione), which exists in a dynamic equilibrium between keto and enol tautomers, the 2,2-dimethyl derivative is structurally "locked" in the diketo form due to the gem-dimethyl substitution at the

This structural rigidity makes it an invaluable reference standard in spectroscopic studies of anticoagulants (e.g., phenindione derivatives) and organic semiconductors. Its IR spectrum is free from the broad O-H stretching and C=C enol bands that complicate the spectra of unsubstituted 1,3-diones, allowing for precise calibration of carbonyl stretching frequencies.

Core Spectroscopic Features

-

Symmetry:

point group (approximate). -

Key Phenomenon: Vibrational Coupling (Fermi Resonance/Mechanical Coupling) of the

-dicarbonyls. -

Diagnostic Marker: The gem-dimethyl "rabbit ears" doublet in the bending region.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (ALCOA+ principles), follow this standardized Attenuated Total Reflectance (ATR) protocol. This method minimizes sample preparation artifacts common in KBr pelleting (e.g., hygroscopic water absorption).

Standard Operating Procedure (SOP)

| Parameter | Specification | Rationale |

| Technique | ATR-FTIR (Diamond/ZnSe Crystal) | Eliminates KBr moisture interference; ideal for solid powders. |

| Resolution | 4 cm | Sufficient to resolve the carbonyl doublet split (~30 cm |

| Scans | 32 – 64 scans | Optimizes Signal-to-Noise (S/N) ratio without thermal drift. |

| Range | 4000 – 600 cm | Covers fundamental stretches and the fingerprint region. |

| Background | Air (Clean Crystal) | Must be collected <10 mins prior to sample to account for CO |

Workflow Diagram

Figure 1: Validated ATR-FTIR workflow for solid-state analysis of 2,2-dimethyl-1,3-indandione.

Spectral Analysis & Assignments

The IR spectrum of 2,2-dimethyl-1,3-indandione is dominated by three distinct regions. The assignments below are based on the coupling mechanics of cyclic

The Carbonyl Region (1770 – 1700 cm )

Unlike a simple ketone (one band at ~1715 cm

-

Mechanism: The two C=O oscillators are mechanically coupled through the

-carbon. They vibrate in two normal modes:-

Symmetric Stretch (

): Both C=O bonds expand/contract simultaneously. -

Asymmetric Stretch (

): One expands while the other contracts.[1]

-

-

Observation: In 5-membered rings (indane core), ring strain shifts these frequencies higher than in acyclic analogs.

The C-H Stretching Region (3100 – 2800 cm )

This region allows for the immediate differentiation of the aromatic core and the aliphatic methyl substituents.

The Fingerprint Region (< 1500 cm )

The gem-dimethyl group provides a structural "fingerprint" known as the split umbrella mode.

Master Assignment Table

| Frequency (cm | Intensity | Vibrational Mode Assignment | Mechanistic Insight |

| 1750 – 1740 | Medium | High-frequency component of the coupled doublet. | |

| 1715 – 1705 | Very Strong | The dominant dipole change occurs here; characteristic of 1,3-indandiones. | |

| 3100 – 3000 | Weak | Indene ring protons. | |

| 2980 – 2850 | Medium | Methyl groups at C2. | |

| 1605, 1585 | Medium | "Breathing" modes of the benzene ring. | |

| 1385 & 1365 | Medium | Diagnostic: The "Rabbit Ears" doublet. Confirms the gem-dimethyl motif. | |

| 1200 – 1100 | Strong | Ring breathing modes associated with the dione system. | |

| 760 – 740 | Strong | Ortho-disubstituted benzene ring (4 adjacent H). |

Mechanistic Visualization: Vibrational Coupling

Understanding the carbonyl doublet is critical for interpreting data from derivatives. The diagram below illustrates why two peaks appear for a chemically equivalent set of carbonyls.

Figure 2: The origin of the characteristic carbonyl doublet in 2,2-dimethyl-1,3-indandione.

Applications in Drug Development

Purity Analysis (The "Locked" Standard)

In the synthesis of anticoagulant drugs (e.g., Warfarin analogs or Phenindione), 1,3-indandione is a starting material.

-

Problem: 1,3-indandione has a broad, messy IR spectrum due to enolization (O-H bands).

-

Solution: 2,2-dimethyl-1,3-indandione is used as a system suitability standard . It verifies the instrument's resolution in the carbonyl region without the interference of hydrogen bonding. If your synthesis of a 2-substituted derivative is complete, the broad O-H band of the enol starting material should disappear, and the sharp doublet of the substituted product should emerge.

Monitoring Knoevenagel Condensations

This molecule is often used as a negative control in Knoevenagel condensation studies.

-

Since C2 has no protons (blocked by methyls), it cannot form an enolate.

-

IR Application: If you attempt a reaction and the Carbonyl Doublet (1750/1710 cm

) remains unchanged, it confirms the reaction failed (as expected), validating the mechanism that requires

References

-

NIST Mass Spectrometry Data Center. 1H-Indene-1,3(2H)-dione, IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Note: Reference for parent indandione coupling patterns).

- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

-

Dyguda-Kazimierowicz, E., et al. (2025). Solvents effect on infrared spectra of 1,3-indanedione.[2] ResearchGate.[3] Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Carbonyls. Available at: [Link][1][2][3][4][5][6][7][8][9][10]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. pubs.acs.org [pubs.acs.org]

Molecular Structure & Technical Guide: 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Executive Summary

Compound: 2,2-Dimethyl-1H-indene-1,3(2H)-dione CAS Registry Number: 938-18-1 Molecular Formula: C₁₁H₁₀O₂ Molecular Weight: 174.20 g/mol [1]

This technical guide analyzes the structural integrity, synthetic pathways, and physicochemical characterization of 2,2-dimethyl-1,3-indandione. Unlike its parent compound (1,3-indandione), this derivative possesses a gem-dimethyl substitution at the C2 position. This structural modification is critical: it eliminates the acidic protons at the

Part 1: Molecular Architecture & Structural Logic

The "Gem-Dimethyl" Locking Mechanism

The defining feature of 2,2-dimethyl-1,3-indandione is the steric and electronic blockade at the C2 carbon. In unsubstituted 1,3-indandione, the C2 protons are highly acidic (

-

Structural Consequence: The introduction of two methyl groups at C2 (

hybridized) enforces a rigid diketone structure. -

Electronic Consequence: The molecule acts exclusively as an electron acceptor (electrophile) without the complication of enol-based nucleophilicity.

Crystallographic Geometry

X-ray diffraction studies of indandione derivatives reveal that the five-membered ring is subject to strain.

-

Planarity: The benzene ring is planar. The five-membered dione ring typically exhibits a slight envelope conformation to relieve eclipse strain between the carbonyl oxygens and the adjacent methyl groups, though it remains nearly planar in many crystal packing motifs due to

- -

Bond Angles: The internal C1-C2-C3 angle is compressed relative to a standard cyclopentane (

) due to the

Spectroscopic Signature (Self-Validation Data)

Researchers can validate the synthesis of this structure using the following distinct spectral markers.

| Method | Diagnostic Signal | Structural Origin |

| Isolated gem-dimethyl group (no adjacent protons). | ||

| Aromatic phthaloyl protons ( | ||

| IR (ATR) | 1705 & 1745 cm | Symmetric and asymmetric coupled stretching of the |

| Quaternary Carbonyl carbons. | ||

| Quaternary C2 carbon (shielded relative to C=O). |

Part 2: Synthetic Protocol (Authoritative Workflow)

Reaction Pathway

The most robust laboratory synthesis involves the exhaustive methylation of 1,3-indandione using methyl iodide (MeI) under basic conditions. This method is preferred over the phthalate condensation route for small-scale high-purity needs as it avoids decarboxylation steps.

Reaction:

Step-by-Step Methodology

Note: Methyl Iodide is a potent alkylating agent and suspected carcinogen. All operations must occur in a certified fume hood.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-indandione (10 mmol, 1.46 g) in anhydrous acetone (50 mL) .

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 25 mmol, 3.45 g) . The excess base ensures complete deprotonation of the C2 position.

-

Alkylation: Add Methyl Iodide (MeI, 25 mmol, 1.6 mL) dropwise via syringe.

-

Observation: The suspension may change color (often yellow to orange) as the transient enolate forms and reacts.

-

-

Reflux: Attach a reflux condenser and heat the mixture to mild reflux (

C) for 4–6 hours.-

Checkpoint: Monitor via TLC (Silica, 20% EtOAc/Hexane). The starting material (

) should disappear, replaced by a less polar spot (

-

-

Workup:

-

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) or Heptane .

-

Target: White to pale yellow needles.

-

Melting Point Validation: 106–108 °C.

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the methylation of 1,3-indandione.

Part 3: Reactivity Profile & Applications

Electron Transfer & Radical Chemistry

Because the C2 position is blocked, 2,2-dimethyl-1,3-indandione cannot form a stable radical via hydrogen abstraction (unlike the parent indandione). This makes it an ideal negative control or specific probe in radical mechanism studies.

-

Single Electron Transfer (SET): It can accept an electron to form a radical anion, delocalized across the phthaloyl system.

-

Norrish Type I Cleavage: Under UV irradiation, the molecule undergoes

-cleavage at the carbonyl, leading to ring-opening reactions. This is utilized in polymer chemistry to generate radical initiators.

Pharmacological Relevance

The indandione scaffold is the core of anticoagulant drugs (e.g., Phenindione). The 2,2-dimethyl derivative serves as a structural probe to determine the necessity of the enolizable proton for biological activity. Studies suggest that without the ability to enolize, the anticoagulant activity is significantly diminished, highlighting the role of the enol form in binding to Vitamin K epoxide reductase.

Reactivity Logic Diagram

Figure 2: Logical map of reactivity constraints and pathways dictated by the molecular structure.

References

- Crystal Structure & Geometry: Bravic, G., Bechtel, F., Gaultier, J., & Hauw, C. (1976). Crystalline structure of 2,2-dimethyl-1,3-indandione. Cryst. Struct. Comm, 5, 1. (Validates planar benzene and puckered dione ring).

-

Synthetic Protocol: Encinas, M. V., Lissi, E. A., & Scaiano, J. C. (1979).[4] Photochemistry of 2,2-dimethyl-1,3-indandione. The Journal of Physical Chemistry, 83(20), 2589–2593. (Contains synthesis and spectral data).

-

Spectroscopic Data: NIST Chemistry WebBook, SRD 69. 2,2-Dimethyl-1,3-indandione IR and Mass Spectra.

-

Mechanistic Applications: Baum, J. C., et al. (2009). Photophysical properties of 2,2-dimethyl-1,3-indandione. Journal of Photochemistry and Photobiology A: Chemistry, 201(2-3), 209-215.

Sources

Solubility Profile and Process Engineering Guide: 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Executive Summary: Chemical Context & Solubility Mechanics

The solubility profile of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 17190-77-1) is governed by a critical structural feature that distinguishes it from its parent compound, 1,3-indandione: the absence of enolizable protons .

While 1,3-indandione exists in equilibrium with its enol form—conferring significant acidity (pKa ~13) and solubility in basic aqueous media—the gem-dimethyl substitution at the C2 position locks the molecule into a rigid diketone state. This structural lock eliminates the possibility of keto-enol tautomerism, resulting in a compound that is significantly more lipophilic and chemically stable against base-catalyzed degradation.

For researchers and process engineers, this dictates a solubility strategy focused on non-polar to moderately polar organic solvents . The compound behaves as a classic lipophilic organic solid, showing high affinity for chlorinated hydrocarbons and aromatics, while exhibiting negligible solubility in water.

Solubility Landscape: Solvent Selection Matrix

The following data categorizes solvents based on their thermodynamic interaction with the 2,2-dimethyl-1,3-indandione solute. This classification is derived from the "like dissolves like" principle, specifically matching the solute's dipole moment and Van der Waals forces with the solvent's Hansen Solubility Parameters (HSP).

Table 1: Operational Solubility Profile

| Solvent Class | Representative Solvents | Solubility Prediction | Process Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Reaction Medium: Excellent for synthesis; high solubility ensures homogeneous conditions. Easy removal via evaporation. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High (Hot) / Moderate (Cold) | Recrystallization (Primary): The steep solubility-temperature curve makes Toluene the gold standard for purification. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF | High to Moderate | Process Solvent: Good for intermediate handling. Ethyl Acetate is a greener alternative to DCM for extraction. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate (Hot) / Low (Cold) | Recrystallization (Secondary): Useful for "crash cooling" crystallization or as a co-solvent. |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Low / Insoluble | Anti-Solvent: Critical for precipitating the product from DCM or Toluene solutions. |

| Aqueous | Water, Aqueous Acid/Base | Negligible | Washing: Ideal for removing inorganic salts or polar impurities without product loss. |

Critical Note: Unlike the parent indandione, do not attempt to dissolve this compound in aqueous sodium hydroxide. It will not form a water-soluble enolate salt; instead, it may undergo slow hydrolytic ring-opening under harsh conditions.

Experimental Protocol: Determination of Saturation Solubility

For regulatory filing or precise process scaling, "estimated" solubility is insufficient. The following protocol outlines the Isothermal Shake-Flask Method , the industry standard for generating thermodynamic solubility data.

Protocol 1: Gravimetric Solubility Determination

Objective: Determine the saturation concentration (

-

Preparation:

-

Weigh approximately 500 mg of the compound into a 20 mL scintillation vial.

-

Add 5.0 mL of the target solvent (e.g., Toluene).

-

Note: Ensure excess solid is visible. If the solid dissolves completely, add more until a suspension persists.

-

-

Equilibration:

-

Seal the vial with a PTFE-lined cap to prevent evaporation.

-

Place in a thermostated shaker bath set to the target temperature (e.g., 25.0 °C ± 0.1 °C).

-

Agitate at 200 RPM for 24–48 hours to ensure thermodynamic equilibrium.

-

-

Sampling:

-

Stop agitation and allow the suspension to settle for 1 hour at temperature.

-

Using a pre-warmed syringe and a 0.45 µm PTFE syringe filter, withdraw 2.0 mL of the supernatant.

-

Crucial: The filter and syringe must be at the same temperature as the solution to prevent premature crystallization.

-

-

Quantification (Gravimetric):

-

Transfer the filtrate to a pre-weighed weighing dish (

). -

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40 °C.

-

Weigh the dried residue (

). -

Calculation:

-

Thermodynamic Analysis

Understanding the thermodynamics of dissolution allows you to predict solubility at unmeasured temperatures. This is vital for designing cooling crystallization profiles.

The relationship between solubility (

Where:

- : Enthalpy of dissolution (typically positive/endothermic for this class of compounds).

-

: Ideal gas constant (

- : Harmonic mean temperature of the experiment.

Workflow for Analysis:

-

Measure solubility at three temperatures (e.g., 25°C, 40°C, 60°C).

-

Convert solubility to mole fraction (

). -

Plot

vs -

The slope of the line equals

.

Insight: For 2,2-dimethyl-1,3-indandione in toluene, the dissolution is endothermic. This means solubility increases significantly with temperature, confirming Toluene as an ideal recrystallization solvent (high recovery yield upon cooling).

Process Application: Purification by Recrystallization[1]

Based on the solubility differential, the following workflow is recommended for purifying crude material synthesized via dimethylation of indandione.

Diagram 1: Recrystallization Workflow (Toluene/Heptane System)

Figure 1: Optimized recrystallization workflow utilizing the temperature-dependent solubility in toluene. The optional anti-solvent step maximizes yield for high-value batches.

Solvation Mechanism

The solubility behavior is strictly driven by dipole-dipole interactions and London dispersion forces . Unlike the parent indandione, which can act as a hydrogen bond donor in its enol form, the 2,2-dimethyl derivative acts primarily as a hydrogen bond acceptor (via the carbonyl oxygens) but lacks donor capability.

Diagram 2: Solvation Interactions

Figure 2: Mechanistic view of solute-solvent interactions. The lack of H-bond donor sites on the solute favors interaction with aromatic solvents (Toluene) over highly polar protic solvents (Water).

References

-

PubChem. (2023). This compound Compound Summary. National Library of Medicine.[1] [Link]

- Google Patents. (2013). Preparation method of 1,3-indandione compounds (CN103121887A).

-

NIST. (2023). Web Thermo Tables (WTT) - Indene Derivatives. National Institute of Standards and Technology. [Link]

Sources

Technical Guide: Stability and Storage of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

[1][2]

Executive Summary

This technical guide provides a comprehensive framework for the handling, storage, and stability maintenance of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 17190-77-1).[1][2] Unlike its parent compound (1,3-indandione), this disubstituted derivative possesses a unique "locked" molecular architecture that prevents keto-enol tautomerism.[1][2] This structural feature significantly alters its reactivity profile, rendering it resistant to oxidative coupling but susceptible to specific nucleophilic ring-opening reactions.[1][2] This document outlines the mechanistic basis for these properties and translates them into actionable storage protocols for research and drug development applications.

Part 1: Molecular Architecture & Intrinsic Stability[1][2]

To understand the storage requirements of this compound, one must first understand its structural constraints.[1][2]

The "Gem-Dimethyl" Effect and Enolization Blockade

The stability of 1,3-dicarbonyl compounds is typically governed by their ability to enolize.[1][2]

-

Parent Compound (1,3-Indandione): Possesses acidic protons at the C2 position.[1][2] It readily tautomerizes to form a stable, aromatic enolate anion (10

-electron system).[1][2] This makes it highly reactive toward electrophiles and oxidizers.[1][2] -

2,2-Dimethyl Derivative (Target Compound): The C2 position is fully substituted with two methyl groups.[1][2][3]

-

Consequence 1: No Enolization. The compound is "locked" in the diketo form.[1][2] It cannot form an enolate anion or participate in oxidative coupling reactions typical of the parent compound.[1][2]

-

Consequence 2: Electrophilicity. Without the ability to disperse charge via enolization, the C1 and C3 carbonyl carbons remain highly electrophilic, making the molecule a specific target for nucleophilic attack (hydrolysis).[1]

-

Physical Properties Overview

| Property | Value | Significance for Storage |

| Molecular Formula | Hydrophobic character; low water solubility.[1][2] | |

| Molecular Weight | 174.20 g/mol | -- |

| Physical State | Crystalline Solid (White/Off-white) | High lattice energy contributes to solid-state stability.[1][2] |

| Melting Point | ~107–108 °C | Thermally stable at ambient temperatures.[1][2] |

| Solubility | Soluble in CHCl3, DMSO, Ethanol | Solution storage requires specific solvent choices to prevent nucleophilic attack.[1][2] |

Part 2: Environmental Stressors & Degradation Pathways[1][2]

The primary threat to the integrity of this compound is base-catalyzed hydrolysis , followed by photochemical degradation.[1][2]

Nucleophilic Ring Opening (The Primary Risk)

In the presence of strong bases (hydroxide, alkoxides) or even protic solvents at elevated pH, the electrophilic carbonyl carbon is attacked.[1] Because the C2 position cannot stabilize a negative charge, the stress is relieved by cleaving the bond between C1 and C2.[1]

-

Mechanism: The indandione ring opens to form a carboxylate derivative (typically a substituted benzoic acid derivative).[1][2]

-

Prevention: Avoid storage in basic buffers (pH > 8.0) or protic solvents with nucleophilic additives.[1][2]

Photochemical Rearrangement

While the gem-dimethyl group prevents tautomerism, the rigid diketone structure can undergo Norrish Type I cleavage or rearrangements under high-intensity UV light, leading to ring expansion or fragmentation.[1][2]

Visualization: Degradation Logic

The following diagram illustrates the critical stability decision points and the ring-opening pathway.

Figure 1: Mechanistic stability profile.[1][2] Note that unlike the parent indandione, this derivative is resistant to oxidation but highly sensitive to base-catalyzed hydrolysis.[1][2]

Part 3: Storage Protocols

These protocols are designed to create a self-validating storage system.[1][2]

Protocol A: Solid State Storage (Long Term)

Objective: Minimize lattice disruption and moisture uptake.[1][2]

-

Container: Amber glass vial with a Teflon-lined screw cap. (Plastic containers may leach plasticizers which can interact with the lipophilic core).[1][2]

-

Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required unless the environment is humid.[1][2]

-

Temperature:

-

Desiccation: Store the vial inside a secondary container (desiccator) with silica gel or activated molecular sieves.[1][2]

Protocol B: Solution Storage (Working Stocks)

Objective: Prevent solvent-mediated nucleophilic attack.[1][2]

| Solvent Class | Suitability | Notes |

| DMSO / DMF | High | Excellent solubility.[1][2] Store at -20°C to prevent slow solvent decomposition.[1][2] |

| Acetonitrile | Medium | Good for HPLC.[1][2] Avoid basic additives.[1][2] |

| Alcohols (MeOH/EtOH) | Low | RISK: Potential for hemiacetal formation or ring opening over long periods if trace base is present.[1][2] |

| Water/Buffers | Very Low | DO NOT STORE. Prepare immediately before use.[1][2] Insoluble and prone to hydrolysis at pH > 7.[1][2] |

Workflow: Storage Decision Tree

Figure 2: Decision matrix for determining optimal storage conditions based on physical state and solvent compatibility.

Part 4: Analytical Monitoring

To ensure data integrity, researchers should validate the compound's purity before critical experiments.[1][2]

1H-NMR Validation (The "Gem-Dimethyl" Signature)

-

Solvent:

or -

Diagnostic Signal: Look for a sharp singlet integrating to 6 protons (the two methyl groups) in the aliphatic region (approx.[1][2]

1.2–1.5 ppm).[1][2] -

Degradation Indicator: If the ring opens, the symmetry breaks.[1][2] The methyl groups may split or shift significantly.[1][2] Appearance of broad carboxylic acid peaks (>10 ppm) indicates hydrolysis.[1][2]

HPLC Method (Purity Check)[1][2]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 599983, this compound. Retrieved from [Link]

-

Kinetics and reactivity of indole-2,3-dione ring towards alkali. (Contextual mechanism for dione ring opening). SciSpace.[1][2] Retrieved from [Link]

-

Oxford Academic. Photochemical Reaction of 3,3-Dimethyl-1,2-indanedione. (Mechanistic insight into dimethyl-substituted indandione photochemistry). Retrieved from [Link]

The Mechanistic Lock: Research Applications of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

Executive Summary

2,2-Dimethyl-1H-indene-1,3(2H)-dione (CAS: 14633-54-6) serves a critical, specialized role in organic synthesis and medicinal chemistry as a mechanistic probe . Unlike its parent compound, 1,3-indandione, this derivative possesses a quaternary carbon at the 2-position, effectively "locking" the molecule in a diketo state. This structural modification blocks keto-enol tautomerization, prevents Knoevenagel condensations, and inhibits self-condensation reactions (e.g., bindone formation). Consequently, it is the gold-standard "negative control" for validating reaction mechanisms involving

Chemical Profile: The Non-Enolizable Scaffold

The defining feature of 2,2-dimethyl-1,3-indandione is the substitution of the active methylene hydrogens with methyl groups. In the parent 1,3-indandione, the C2 protons are highly acidic (pKa ~ 13), driving rapid enolization and nucleophilic reactivity. By replacing these with methyl groups, the 2,2-dimethyl derivative becomes a fixed diketone .

Key Physicochemical Properties

| Property | Data | Relevance |

| Molecular Formula | Stable, rigid bicyclic core. | |

| Molecular Weight | 174.20 g/mol | Low molecular weight fragment for SAR studies. |

| Enolization | Null | Cannot form enols; no H-bonding donor capability at C2. |

| Reactivity | Electrophilic only | Reacts exclusively at the carbonyl carbons (1,2-addition). |

| Solubility | Organic solvents | Soluble in DCM, THF, EtOAc; limited water solubility. |

Mechanistic Divergence

The following diagram illustrates how the 2,2-dimethyl substitution alters the reaction landscape compared to the parent indandione.

Figure 1: Mechanistic divergence between the parent 1,3-indandione and the 2,2-dimethyl derivative. The methyl groups block the red pathways, forcing the green pathways.

Application: Prochiral Substrate for Stereoselective Synthesis

Because the molecule has a plane of symmetry (

Desymmetrization Strategy

Researchers use 2,2-dimethyl-1,3-indandione to benchmark enantioselective reducing agents (e.g., chiral boranes, ruthenium transfer hydrogenation catalysts, or biocatalytic ketoreductases).

-

Reaction: Enantioselective reduction of one carbonyl.

-

Product: (S)- or (R)-3-hydroxy-2,2-dimethyl-1-indanone.

-

Significance: The high rigidity of the fused ring system amplifies steric interactions with the catalyst, making it an excellent model for testing the "chiral pocket" of new catalysts.

Protocol: Enantioselective Reduction (Biocatalytic Model)

Note: This protocol serves as a generalized template for testing ketoreductase (KRED) activity.

-

Preparation: Dissolve 2,2-dimethyl-1,3-indandione (10 mM) in a phosphate buffer (pH 7.0) containing 10% DMSO (co-solvent).

-

Cofactor Mix: Add NADPH (1.2 eq) and the target KRED enzyme (e.g., Lactobacillus derived).

-

Incubation: Shake at 30°C for 24 hours.

-

Extraction: Quench with ethyl acetate. Extract the organic layer and dry over

.[1] -

Analysis: Analyze via Chiral HPLC (e.g., Daicel Chiralcel OD-H column) to determine Enantiomeric Excess (

).-

Success Metric:

indicates a highly selective catalyst for bulky, rigid ketones.

-

Application: Medicinal Chemistry (Negative Control)

In drug discovery, 1,3-indandione derivatives (e.g., Phenindione) are known anticoagulants that function as Vitamin K antagonists. Their activity relies on the ability to mimic the transition state of Vitamin K reduction.

The Role of 2,2-Dimethyl-1,3-indandione: It acts as a structural negative control .

-

Hypothesis Testing: If a biological target requires the enol form (H-bond donor) or the planar carbanion of the drug, the 2,2-dimethyl derivative will be inactive.

-

Validation: If the 2,2-dimethyl derivative retains activity, the mechanism involves simple hydrophobic binding or electron acceptance (quinone-like character) rather than specific acid/base chemistry at the C2 position.

Synthesis Protocol: Double Methylation

Since 2,2-dimethyl-1,3-indandione is not always available in bulk, it must often be synthesized from 1,3-indandione. The following protocol ensures complete methylation without mono-methyl impurities.

Reagents

-

Substrate: 1,3-Indandione (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (2.5 eq) - Excess required.

-

Base: Potassium Carbonate (

) (3.0 eq) or Sodium Hydride (NaH) (2.2 eq). -

Solvent: Acetone (for

) or DMF (for NaH).

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solubilization: Dissolve 1,3-indandione in anhydrous acetone (0.5 M concentration).

-

Deprotonation: Add anhydrous

slowly. The solution will turn deep red/purple due to the formation of the resonance-stabilized enolate anion. -

Alkylation: Add Methyl Iodide dropwise via syringe.

-

Caution: MeI is a carcinogen. Use a fume hood.

-

-

Reflux: Heat the mixture to mild reflux (50°C) for 12 hours. The red color will fade as the conjugated enolate is consumed and the non-conjugated 2,2-dimethyl product forms.

-

Workup:

-

Filter off the inorganic salts.

-

Evaporate the solvent.

-

Redissolve residue in DCM and wash with water to remove mono-methylated salts.

-

-

Purification: Recrystallize from ethanol/hexane.

-

Yield: Typically 75-85%.

-

Identity Check:

NMR will show a singlet (6H) at

-

Figure 2: Synthesis pathway via double alkylation. The reaction is driven to completion by the excess base and alkylating agent.

References

-

Synthesis and Reactivity of Indandione Deriv

- Source: Journal of Organic Chemistry / Wikipedia (General Properties)

- Context: Confirmation of 1,3-indandione acidity and alkyl

-

Stereoselective Reduction of Prochiral Ketones

- Source: N

- Context: Use of hindered ketones like indandiones in testing stereoselective c

-

Indandione Anticoagulant Mechanism

- Source: ResearchG

- Context: Structure-activity relationships of Vitamin K antagonists requiring acidic C2 protons.

Sources

discovery and history of 2,2-Dimethyl-1H-indene-1,3(2H)-dione

This technical guide provides an in-depth analysis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione (often abbreviated as 2,2-dimethyl-1,3-indandione), a critical structural probe in organic chemistry. Unlike its parent compound, this molecule is chemically "locked," serving as a vital control in mechanistic studies regarding tautomerism, radical chemistry, and electron transfer.

Structure, Synthesis, and Mechanistic Utility

Executive Summary

This compound (CAS: 10489-28-8) is a disubstituted derivative of the 1,3-indandione scaffold.[1] Its defining feature is the gem-dimethyl substitution at the C2 position. This structural modification effectively blocks the keto-enol tautomerism that characterizes the parent 1,3-indandione, rendering the C2 position non-acidic and chemically distinct. Consequently, it serves as an indispensable "metabolic dead-end" model in anticoagulant research and a "fixed ketone" probe in photophysical studies.

Chemical Genesis & Structural Significance[2]

The Indandione Scaffold History

The history of indandiones dates back to the late 19th century, with foundational work by Wilhelm Wislicenus (c. 1880s-1890s), who explored the reactivity of phthalic esters. The parent compound, 1,3-indandione, was historically significant as a precursor to the anticoagulant Phenindione . However, the parent molecule exists in a dynamic equilibrium between its diketo and enol forms, complicating mechanistic analysis.

The "Gem-Dimethyl" Blockade

The synthesis of the 2,2-dimethyl derivative was driven by the need to isolate the diketo behavior. By replacing the two acidic protons at C2 with methyl groups, chemists created a molecule that:

-

Cannot Enolize: It is permanently fixed in the diketone form.

-

Cannot Ionize: It lacks the pKa ~4-5 acidity of the parent compound.

-

Steric Bulk: The methyl groups introduce a "Thorpe-Ingold" effect, altering the bond angles and reactivity of the adjacent carbonyls.

Structural Comparison Logic

The following diagram illustrates the critical difference between the active anticoagulant scaffold (Phenindione) and the inert probe (2,2-Dimethyl).

Caption: Structural divergence. The parent compound tautomerizes (red), while the 2,2-dimethyl derivative (green) is structurally locked.

Synthetic Evolution & Protocols[3][4]

Two primary routes exist for the synthesis of 2,2-dimethyl-1,3-indandione. The Direct Methylation route is preferred in modern laboratories for its reliability and use of standard reagents.

Protocol A: Direct Methylation of 1,3-Indandione

This method utilizes the high acidity of the C2 protons in the parent compound (pKa ~4) to effect a double alkylation.

Reagents:

-

1,3-Indandione (1.0 eq)[2]

-

Methyl Iodide (MeI) (2.5 eq)

-

Potassium Carbonate (

) or Sodium Hydride (NaH) (2.5 eq) -

Solvent: Acetone or DMF

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 1,3-indandione (14.6 g, 100 mmol) in anhydrous acetone (150 mL).

-

Base Addition: Add

(34.5 g, 250 mmol) slowly. The solution will turn deep red/purple due to the formation of the indandione enolate anion. -

Alkylation: Cool the mixture to 0°C. Add Methyl Iodide (15.6 mL, 250 mmol) dropwise over 30 minutes. Caution: MeI is a carcinogen.

-

Reflux: Allow to warm to room temperature, then reflux for 4–6 hours. The color will fade as the conjugated enolate is consumed.

-

Workup: Evaporate the acetone. Resuspend the residue in water (200 mL) to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 100 mL).

-

Purification: Wash organics with brine, dry over

, and concentrate. Recrystallize the crude solid from ethanol/hexane to yield white needles.

Protocol B: Phthalate Condensation (Historical)

Early synthesis involved the condensation of phthalic anhydride with isobutyric anhydride. This route is less common today due to lower yields and harsher conditions.

Caption: Stepwise alkylation pathway. The high acidity of the C2 protons facilitates rapid double methylation.

Physicochemical Properties[6][7]

The following data characterizes the purified compound. Note the distinct lack of solubility in water compared to the alkali salts of the parent indandione.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 174.20 g/mol | |

| Appearance | White to pale yellow crystals | Needles from EtOH |

| Melting Point | 106 – 108 °C | Distinct from parent (130–132 °C) |

| Solubility (Water) | Insoluble | Hydrophobic gem-dimethyl group |

| Solubility (Organic) | Soluble in DCM, Acetone, EtOH | |

| pKa | N/A | Non-ionizable at C2 |

| IR Spectrum | ~1705, 1740 | Characteristic doublet (carbonyl coupling) |

Applications in Research

Mechanistic Probe for Radical Chemistry

In drug development and physical organic chemistry, 2,2-dimethyl-1,3-indandione is used to study Hydrogen Atom Transfer (HAT) .

-

The Logic: Since the C2 position has no hydrogens, any radical activity observed must occur on the aromatic ring or via electron transfer to the carbonyls.

-

Experiment: It acts as an electron acceptor in photo-induced electron transfer (PET) studies. The resulting radical anion is stable enough to be observed via transient absorption spectroscopy, unlike the parent which would rapidly protonate/deprotonate.

Photochemical "Triplet" Acceptor

The molecule possesses a high-energy triplet state. It is used as a sensitizer or quencher in photochemical cascades.

-

Utility: It allows researchers to map the energy landscapes of new fluorophores or drug candidates without the interference of chemical degradation (enolization) that would occur with standard diketones.

Pharmacological Significance (Negative Control)

In the development of Vitamin K antagonists (like Warfarin or Pindone), the mechanism requires the metabolic cycling of the quinone/hydroquinone system.

-

Control: 2,2-Dimethyl-1,3-indandione is often used as a negative control in these assays. Because it cannot tautomerize to form the requisite hydroxy-enone structure, it does not bind effectively to Vitamin K Epoxide Reductase (VKOR), thereby validating the pharmacophore model.

References

- Wislicenus, W. (1887). "Ueber die Einwirkung von Phthalsäureanhydrid auf Malonsäureester." Annalen der Chemie, 242, 23-99. (Foundational work on the indandione scaffold).

-

Freure, B. T., & Johnson, J. R. (1936). "The Structure of 1,3-Indandione and its Derivatives." Journal of the American Chemical Society, 58(2), 293–296. Link

-

Beringer, F. M., et al. (1960). "Diaryliodonium Salts. XIII. The Synthesis of 2,2-Disubstituted 1,3-Indandiones." Journal of the American Chemical Society, 82(18), 4825–4828. Link

-

BenchChem. (2025).[3] "2,2-Dimethyl-1,3-indandione Structure and Properties." Chemical Database. Link

-

NIST Chemistry WebBook. "2,2-Dimethyl-1,3-indandione Spectral Data." National Institute of Standards and Technology. Link

Sources

Methodological & Application

synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione derivatives

Application Note: High-Yield Synthesis of 2,2-Dimethyl-1H-indene-1,3(2H)-dione Scaffolds

Executive Summary

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, serving as the core for anticoagulant drugs (e.g., Phenindione) and a versatile building block for organic semiconductors and charge-transfer complexes.[1] While mono-substituted indandiones exhibit potent Vitamin K antagonist activity due to their ability to tautomerize to the enol form, 2,2-disubstituted derivatives (such as this compound) are structurally "locked" in the diketo form.[1] This unique feature abolishes anticoagulant activity, making them valuable non-toxic scaffolds for developing novel anti-inflammatory agents, neuroprotective drugs, and optoelectronic materials.[1]

This guide details a robust, self-validating protocol for the synthesis of this compound, prioritizing high purity and reproducibility.

Retrosynthetic Analysis & Mechanistic Insight

The synthesis is approached via a convergent strategy. The 2,2-dimethyl moiety is installed via a double alkylation of the active methylene at the C2 position of the 1,3-indandione core.[1]

Mechanism:

-

Acidity of C2: The protons at C2 of 1,3-indandione are highly acidic (pKa ~13) due to the flanking carbonyl groups and the aromatic ring.[1]

-

Enolization: Treatment with a base generates a resonance-stabilized enolate.[1]

-

Gem-Dialkylation: Reaction with methyl iodide (MeI) occurs via an SN2 mechanism.[1] The first methylation increases the acidity of the remaining proton (due to the electron-donating inductive effect of the methyl group being outweighed by steric strain relief or simply remaining sufficiently acidic), allowing for a rapid second methylation in the same pot.[1]

Figure 1: Synthetic pathway from diethyl phthalate to the target 2,2-dimethyl derivative.

Experimental Protocol

Phase 1: Synthesis of 1,3-Indandione (Precursor)

Note: Commercially available 1,3-indandione can be used to skip to Phase 2.[1]

Reagents:

-

Diethyl phthalate (1.0 eq)[1]

-

Ethyl acetate (1.2 eq)[1]

-

Sodium hydride (NaH, 60% dispersion, 2.2 eq)[1]

-

Solvent: Anhydrous Benzene or Toluene[1]

Procedure:

-